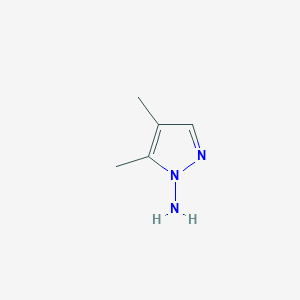
4,5-Dimethyl-1H-pyrazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. For example, the use of iron or ruthenium catalysts in dehydrogenative coupling reactions has been reported to produce pyrazole derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups .
Applications De Recherche Scientifique
4,5-Dimethyl-1H-pyrazol-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential in developing anti-tubercular and antimalarial agents.
Industry: It is utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s pocket, disrupting its normal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Similar in structure but lacks the amino group at the 1-position.
4-Methyl-1H-pyrazol-1-amine: Similar but has only one methyl group at the 4-position.
1H-Pyrazol-1-amine: The parent compound without any methyl substitutions.
Uniqueness
4,5-Dimethyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 4 and 5 positions enhances its stability and reactivity compared to its analogs .
Propriétés
Numéro CAS |
830321-32-9 |
|---|---|
Formule moléculaire |
C5H9N3 |
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
4,5-dimethylpyrazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-8(6)5(4)2/h3H,6H2,1-2H3 |
Clé InChI |
RMTCEXYAYQPKJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















